molecular formula C15H23N5O3 B7773990 8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Cat. No.: B7773990
M. Wt: 321.37 g/mol
InChI Key: QCFRUTCJCQNDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an azepane ring, a hydroxypropyl group, and a methyl group attached to a purine scaffold. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group can be added through alkylation reactions using suitable alkyl halides.

    Methylation: The final step involves the methylation of the purine core to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Piperidin-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
  • 8-(Morpholin-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
  • 8-(Pyrrolidin-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Uniqueness

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-10(21)9-20-11-12(18(2)15(23)17-13(11)22)16-14(20)19-7-5-3-4-6-8-19/h10,21H,3-9H2,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFRUTCJCQNDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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